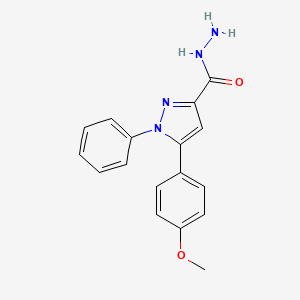
5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide
Übersicht
Beschreibung
5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide, also known as MPHC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPHC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Corrosion Protection Behavior : A study by Paul, Yadav, and Obot (2020) investigated the efficacy of synthesized carbohydrazide-pyrazole compounds as corrosion inhibitors for mild steel in 15% HCl solution. The inhibitors showed high inhibition efficiency, and the study included electrochemical, gravimetric, and computational approaches to understand the adsorption behavior and protective layer formation on the metal surface (Paul et al., 2020).
Antibacterial Activity : Rai, Narayanaswamy, Shashikanth, and Arunachalam (2009) synthesized a series of novel oxadiazoles derived from 1H-pyrazole carbohydrazide and evaluated their antibacterial activity. One of the compounds showed significant activity against various bacteria, including Bacillus subtilis and Escherichia coli (Rai et al., 2009).
Synthesis and Characterization : Huang Jie-han (2008) synthesized and characterized various derivatives of 5(3)-aryl-1H-3(5)-substituted pyrazole hydrazones. This study highlights the structural analysis and formation of these derivatives (Huang Jie-han, 2008).
Molecular Conformation and Hydrogen Bonding : A study by Asma et al. (2018) examined the molecular conformation and hydrogen bonding of various 1H-pyrazole-3,4-dicarboxylate derivatives, including 1-(4-methoxyphenyl)-1H-pyrazole-3,4-dicarbohydrazide. The study reveals complex hydrogen-bonded framework structures in these compounds (Asma et al., 2018).
Nonlinear Optical Properties : Tamer et al. (2015) conducted a combined experimental and theoretical study on a molecule similar to 1H-pyrazole carbohydrazide, focusing on its nonlinear optical properties. This study highlights the spectroscopic investigation and theoretical approaches to understand the molecule's properties (Tamer et al., 2015).
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-1-phenylpyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-14-9-7-12(8-10-14)16-11-15(17(22)19-18)20-21(16)13-5-3-2-4-6-13/h2-11H,18H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTYRWWDBYZISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466983.png)
![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)
![[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466994.png)
![[2-oxo-2-(2-phenylsulfanylanilino)ethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466995.png)

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467008.png)
![2-[6-(Dimethylamino)purin-9-yl]ethanol](/img/structure/B7467012.png)
![[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7467015.png)

![3-[(3-Chloro-4-methoxyphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7467026.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B7467030.png)
![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B7467033.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7467036.png)
![2-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B7467059.png)